molecular formula C11H13ClN2O3S B2961638 3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 1396805-77-8

3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No. B2961638
CAS RN: 1396805-77-8
M. Wt: 288.75
InChI Key: ZOOGZZDFGZTRNQ-UHFFFAOYSA-N
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Description

The compound “3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common feature in many biologically active compounds . It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring and the attachment of the benzenesulfonamide group. The pyrrolidine ring could be formed from different cyclic or acyclic precursors . The benzenesulfonamide group could be attached through a variety of methods, depending on the specific synthesis route .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the pyrrolidine ring and the benzenesulfonamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present. The pyrrolidine ring and the benzenesulfonamide group could both participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolidine ring and the benzenesulfonamide group could affect properties such as solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Anticancer Activity

Research has led to the synthesis of novel benzenesulfonamide derivatives, showing potential as anticancer agents. For instance, a study synthesized a series of benzenesulfonamide derivatives with evaluated in vitro antitumor activity against various human tumor cell lines, indicating significant anticancer potential at low micromolar levels (J. Sławiński et al., 2012). These compounds have shown remarkable activity against lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines.

Antimicrobial and Anti-HIV Activity

Another study focused on the synthesis of benzenesulfonamides bearing the 1,3,4-oxadiazole moiety, screening them for in vitro antimicrobial and anti-HIV activity. The results highlighted the structure-activity relationship (SAR) conducive to antimicrobial and potential anti-HIV properties (R. Iqbal et al., 2006).

Carbonic Anhydrase Inhibition

A key area of research is the development of inhibitors for carbonic anhydrases, enzymes involved in various physiological and pathological processes. A study synthesized benzenesulfonamides with a pyrrolidinone moiety, tested as inhibitors against twelve human carbonic anhydrase isoforms. These compounds showed selectivity towards specific isoforms, suggesting their potential for developing selective inhibitors for therapeutic applications (Irena Vaškevičienė et al., 2019).

Herbicide Metabolism and Selectivity

The metabolism of chlorsulfuron, a related benzenesulfonamide herbicide, in cereals provides insights into the biological selectivity and mechanism of action of such compounds. Tolerant plants metabolize chlorsulfuron to inactive products, highlighting the biochemical basis for herbicide selectivity and potential environmental impacts (P. Sweetser et al., 1982).

Neuroprotective and Cognitive Enhancing Properties

Research into benzenesulfonamide derivatives also explores their neuroprotective and cognitive enhancing properties. For example, SB-399885, a compound structurally related to benzenesulfonamides, has been identified as a potent 5-HT6 receptor antagonist with potential for treating disorders characterized by cognitive deficits (W. Hirst et al., 2006).

Mechanism of Action

Target of Action

The primary targets of 3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide are Prothrombin and Coagulation factor X . These proteins play a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot.

Mode of Action

It is known that the compound interacts with its targets, prothrombin and coagulation factor x . This interaction likely alters the function of these proteins, leading to changes in the coagulation cascade.

Biochemical Pathways

The biochemical pathways affected by 3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide are related to blood coagulation. By interacting with Prothrombin and Coagulation factor X, the compound can influence the coagulation cascade

Result of Action

Changes in the function of Prothrombin and Coagulation factor X could lead to alterations in blood clot formation .

Future Directions

Future research on this compound could involve further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action. The pyrrolidine ring and the benzenesulfonamide group both offer many possibilities for structural modification, which could lead to the discovery of new compounds with improved properties .

properties

IUPAC Name

3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3S/c1-7-9(12)3-2-4-10(7)18(16,17)14-8-5-11(15)13-6-8/h2-4,8,14H,5-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOGZZDFGZTRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide

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